molecular formula C19H27N5 B11247341 N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine

Cat. No.: B11247341
M. Wt: 325.5 g/mol
InChI Key: LSVIPPIAGSHHAW-UHFFFAOYSA-N
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Description

N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE is a complex organic compound that features a unique combination of a tetrazole ring, a cyclopentyl group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods. Finally, the cyclohexylamine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the alkylation and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The cyclohexylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield various amine products.

Scientific Research Applications

N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The cyclohexylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methylphenyl)cyclohexanamine
  • 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine

Uniqueness

N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}CYCLOHEXANAMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H27N5

Molecular Weight

325.5 g/mol

IUPAC Name

N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]cyclohexanamine

InChI

InChI=1S/C19H27N5/c1-15-8-7-11-17(14-15)24-18(21-22-23-24)19(12-5-6-13-19)20-16-9-3-2-4-10-16/h7-8,11,14,16,20H,2-6,9-10,12-13H2,1H3

InChI Key

LSVIPPIAGSHHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4CCCCC4

Origin of Product

United States

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